An In-depth Technical Guide to the Synthesis and Characterization of (2S,4R)-Fmoc-4-azidoproline
An In-depth Technical Guide to the Synthesis and Characterization of (2S,4R)-Fmoc-4-azidoproline
For Researchers, Scientists, and Drug Development Professionals
(2S,4R)-Fmoc-4-azidoproline is a valuable synthetic amino acid analog extensively utilized in peptide synthesis and drug discovery. Its key feature is the presence of an azide (B81097) moiety, which serves as a versatile chemical handle for "click chemistry," enabling the straightforward introduction of various functionalities into peptides and other biomolecules. This guide provides a comprehensive overview of its synthesis and characterization for research and development applications.
Physicochemical Properties
(2S,4R)-Fmoc-4-azidoproline is a white to off-white crystalline powder. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value |
| Synonyms | Fmoc-L-Pro(4-N3)-OH, trans-N-α-(9-Fluorenylmethoxycarbonyl)-4-azido-L-proline |
| CAS Number | 702679-55-8 |
| Molecular Formula | C₂₀H₁₈N₄O₄ |
| Molecular Weight | 378.38 g/mol |
| Melting Point | 144 °C |
| Appearance | White to off-white crystalline powder |
| Purity | ≥98% (HPLC) |
| Storage Temperature | +4 °C |
Synthesis Workflow
The synthesis of (2S,4R)-Fmoc-4-azidoproline typically commences from the readily available starting material, (2S,4R)-4-hydroxyproline. The synthetic strategy involves a multi-step process including protection of functional groups, activation of the hydroxyl group, nucleophilic substitution with an azide source (which proceeds with inversion of stereochemistry), and subsequent deprotection and final Fmoc protection.
Caption: Synthetic workflow for (2S,4R)-Fmoc-4-azidoproline.
Experimental Protocols
The following is a representative experimental protocol for the synthesis of (2S,4R)-Fmoc-4-azidoproline, compiled from established chemical transformations.
Step 1: N-Boc Protection and Methyl Esterification of (2S,4R)-4-hydroxyproline
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To a solution of (2S,4R)-4-hydroxyproline (1 equivalent) in a suitable solvent such as a mixture of dioxane and water, add sodium carbonate (2.5 equivalents).
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Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 equivalents) portion-wise.
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Allow the reaction to warm to room temperature and stir overnight.
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Acidify the reaction mixture with a mild acid (e.g., citric acid) and extract the product with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Boc-(2S,4R)-4-hydroxyproline.
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Dissolve the crude product in methanol (B129727) and add a catalytic amount of a strong acid (e.g., sulfuric acid).
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Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
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Neutralize the reaction mixture and remove the solvent under reduced pressure.
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Purify the residue by column chromatography to obtain Boc-(2S,4R)-4-hydroxyproline methyl ester.
Step 2: Mesylation and Azide Substitution
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Dissolve Boc-(2S,4R)-4-hydroxyproline methyl ester (1 equivalent) in anhydrous dichloromethane (B109758) and cool to 0 °C.
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Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).
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Stir the reaction at 0 °C for 1-2 hours.
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Wash the reaction mixture with cold water and brine, then dry the organic layer over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to obtain the crude mesylate.
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Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (3 equivalents).
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Heat the reaction mixture to 80-90 °C and stir for several hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to yield Boc-(2S,4R)-4-azidoproline methyl ester.
Step 3: Saponification, Boc-Deprotection, and Fmoc-Protection
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Dissolve Boc-(2S,4R)-4-azidoproline methyl ester (1 equivalent) in a mixture of tetrahydrofuran (B95107) (THF) and water.
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Add lithium hydroxide (B78521) (1.5 equivalents) and stir at room temperature until the saponification is complete.
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Acidify the reaction mixture and extract the product with an organic solvent.
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Dry the organic layer and concentrate to give Boc-(2S,4R)-4-azidoproline.
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Dissolve the crude product in a solution of trifluoroacetic acid (TFA) in dichloromethane and stir at room temperature for 1-2 hours to remove the Boc group.
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Remove the solvent and excess TFA under reduced pressure.
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Dissolve the resulting crude (2S,4R)-4-azidoproline in a mixture of dioxane and aqueous sodium bicarbonate solution.
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Cool to 0 °C and add N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu, 1.1 equivalents).
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Allow the reaction to warm to room temperature and stir overnight.
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Acidify the reaction mixture and extract the final product with an organic solvent.
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Purify by column chromatography to obtain (2S,4R)-Fmoc-4-azidoproline.
Characterization Data
The synthesized (2S,4R)-Fmoc-4-azidoproline should be characterized by various analytical techniques to confirm its identity and purity.
| Technique | Expected Results |
| ¹H NMR | Complex multiplet signals for the proline ring protons. Characteristic signals for the Fmoc group protons in the aromatic region (approx. 7.2-7.8 ppm) and the CH and CH₂ protons of the fluorenyl group (approx. 4.2-4.5 ppm). |
| ¹³C NMR | Signals corresponding to the carbonyl carbons of the carboxylic acid and the Fmoc group. Aliphatic signals for the proline ring carbons and the fluorenyl group carbons. A characteristic signal for the carbon bearing the azide group (C4) is expected to be in the range of 55-65 ppm. |
| Mass Spectrometry (ESI-MS) | Expected [M-H]⁻ ion at m/z ≈ 377.13 or [M+H]⁺ ion at m/z ≈ 379.14. |
| Chiral HPLC | A single major peak should be observed under appropriate chiral stationary phase conditions, confirming the enantiomeric purity. |
| Optical Rotation | A specific optical rotation value should be obtained, which is a key indicator of the stereochemical integrity of the final product. |
Applications in Drug Development: Click Chemistry
The primary application of (2S,4R)-Fmoc-4-azidoproline in drug development lies in its utility as a building block for introducing an azide group into a peptide sequence. This azide group can then be specifically and efficiently reacted with an alkyne-containing molecule via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry." This allows for the conjugation of various moieties, such as imaging agents, targeting ligands, or cytotoxic drugs, to the peptide scaffold.
Caption: Application of (2S,4R)-4-azidoproline in click chemistry.
This powerful bioconjugation strategy enables the creation of highly specific and functional peptide-based therapeutics and diagnostic agents. The high efficiency and orthogonality of the click reaction allow for the late-stage functionalization of complex peptides without affecting other functional groups present in the molecule.
